molecular formula C7H7NO2S B13535562 2-(Thiazol-2-yl)cyclopropane-1-carboxylic acid

2-(Thiazol-2-yl)cyclopropane-1-carboxylic acid

Cat. No.: B13535562
M. Wt: 169.20 g/mol
InChI Key: YYBJHRUMANYTOJ-UHFFFAOYSA-N
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Description

2-(1,3-Thiazol-2-yl)cyclopropane-1-carboxylic acid is a heterocyclic organic compound featuring a thiazole ring attached to a cyclopropane carboxylic acid moiety The thiazole ring, containing both sulfur and nitrogen atoms, is known for its aromatic properties and significant reactivity

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(1,3-thiazol-2-yl)cyclopropane-1-carboxylic acid typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2-bromo-1-(1,3-thiazol-2-yl)ethanone with a suitable cyclopropane derivative under basic conditions. The reaction is usually carried out in an organic solvent such as ethanol or dimethylformamide, with the addition of a base like potassium carbonate to facilitate the cyclization process .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: 2-(1,3-Thiazol-2-yl)cyclopropane-1-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in acetic acid.

    Reduction: Lithium aluminum hydride in tetrahydrofuran.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Reduced thiazole derivatives.

    Substitution: Halogenated thiazole derivatives.

Scientific Research Applications

2-(1,3-Thiazol-2-yl)cyclopropane-1-carboxylic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(1,3-thiazol-2-yl)cyclopropane-1-carboxylic acid involves its interaction with biological targets, such as enzymes and receptors. The thiazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for binding to active sites of enzymes or receptors. This binding can modulate the activity of the target, leading to various biological effects .

Comparison with Similar Compounds

    Thiazole: A simpler analog with a similar ring structure but lacking the cyclopropane carboxylic acid moiety.

    Cyclopropane Carboxylic Acid: Lacks the thiazole ring but shares the cyclopropane carboxylic acid structure.

    2-(1,3-Thiazol-2-yl)acetic Acid: Similar structure but with an acetic acid moiety instead of a cyclopropane carboxylic acid.

Uniqueness: 2-(1,3-Thiazol-2-yl)cyclopropane-1-carboxylic acid is unique due to the combination of the thiazole ring and the cyclopropane carboxylic acid moiety, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C7H7NO2S

Molecular Weight

169.20 g/mol

IUPAC Name

2-(1,3-thiazol-2-yl)cyclopropane-1-carboxylic acid

InChI

InChI=1S/C7H7NO2S/c9-7(10)5-3-4(5)6-8-1-2-11-6/h1-2,4-5H,3H2,(H,9,10)

InChI Key

YYBJHRUMANYTOJ-UHFFFAOYSA-N

Canonical SMILES

C1C(C1C(=O)O)C2=NC=CS2

Origin of Product

United States

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